molecular formula C12H12ClN3OS B5685040 1-(4-Chlorophenyl)-2-((5-ethyl-1h-1,2,4-triazol-3-yl)thio)ethan-1-one

1-(4-Chlorophenyl)-2-((5-ethyl-1h-1,2,4-triazol-3-yl)thio)ethan-1-one

Cat. No.: B5685040
M. Wt: 281.76 g/mol
InChI Key: MIGFRZGGPVDJFI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((5-ethyl-1h-1,2,4-triazol-3-yl)thio)ethan-1-one is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, an ethyl-substituted triazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-((5-ethyl-1h-1,2,4-triazol-3-yl)thio)ethan-1-one can be synthesized through a multi-step process involving the following key steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with an ethyl-substituted nitrile under acidic conditions.

    Thioether Formation: The synthesized triazole derivative is then reacted with a chlorophenyl thiol in the presence of a base such as sodium hydroxide to form the thioether linkage.

    Final Coupling: The final step involves coupling the chlorophenyl-thioether intermediate with an ethanone derivative under suitable reaction conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-((5-ethyl-1h-1,2,4-triazol-3-yl)thio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Amines, thiols, sodium hydroxide, and reflux conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((5-ethyl-1h-1,2,4-triazol-3-yl)thio)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((5-ethyl-1h-1,2,4-triazol-3-yl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-((5-ethyl-1h-1,2,4-triazol-3-yl)thio)ethan-1-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-(1h-1,2,4-triazol-3-yl)ethan-1-one: Lacks the thioether linkage and has different chemical properties and reactivity.

    1-(4-Chlorophenyl)-2-((5-methyl-1h-1,2,4-triazol-3-yl)thio)ethan-1-one: Contains a methyl group instead of an ethyl group, leading to variations in biological activity and chemical behavior.

    1-(4-Bromophenyl)-2-((5-ethyl-1h-1,2,4-triazol-3-yl)thio)ethan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Chlorophenyl)-2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10H8ClN3OS
  • Molecular Weight: 251.71 g/mol
  • CAS Number: 58905-19-4

Synthesis

The synthesis of this compound typically involves the reaction between 4-chlorobenzoyl chloride and a triazole derivative containing an ethyl group. The reaction conditions often require an inert atmosphere and specific solvents to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results have shown moderate to potent activity, suggesting that the triazole ring enhances its antibacterial efficacy.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa1264

Antifungal Activity

The compound has also demonstrated antifungal activity against species such as Candida albicans. In vitro studies reveal that it inhibits fungal growth effectively at concentrations comparable to standard antifungal agents.

Fungal Strain Inhibition Zone (mm) MIC (µg/mL)
Candida albicans2032
Aspergillus niger1764

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited significant antiproliferative activity with IC50 values indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
MCF-715.5
HeLa10.2

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. Specifically, the triazole moiety is known for its role in disrupting fungal cell membrane synthesis by inhibiting lanosterol demethylase.

Case Studies

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of several triazole derivatives, including our compound of interest. The results indicated that modifications on the triazole ring could enhance both antimicrobial and anticancer activities.

Notable Findings:

  • The presence of halogen substituents on the phenyl ring significantly increased antibacterial potency.
  • The ethyl group on the triazole contributed to improved solubility and bioavailability.
  • Structure-activity relationship (SAR) studies suggested that further modifications could yield more potent derivatives.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-2-11-14-12(16-15-11)18-7-10(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGFRZGGPVDJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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